molecular formula C7H8IN3S B1302193 4-(4-Iodophenyl)-3-thiosemicarbazide CAS No. 41401-36-9

4-(4-Iodophenyl)-3-thiosemicarbazide

Cat. No. B1302193
CAS RN: 41401-36-9
M. Wt: 293.13 g/mol
InChI Key: CCSJNFXUPWXVKI-UHFFFAOYSA-N
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Description

The compound "4-(4-Iodophenyl)-3-thiosemicarbazide" is a derivative of thiosemicarbazide, which is a functional group known for its versatility in synthesizing various heterocyclic compounds and for its biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as precursors in the synthesis of thiazole, pyrazole, and thiadiazine derivatives, as well as in the formation of metal complexes .

Synthesis Analysis

Thiosemicarbazides can be synthesized through the reaction of thiosemicarbazide derivatives with various reagents. For instance, 4-phenyl-3-thiosemicarbazide derivatives react with phenacylbromide, 3-bromoacetylcoumarin, and monochloroacetic acid to yield thiazole derivatives. These derivatives can further react with aromatic diazonium salts to afford 5-arylazothiazole derivatives . Additionally, the reaction of 4-phenyl-3-thiosemicarbazide with acetoacetanilide derivatives or benzoyl acetonitrile leads to the formation of condensed products that can be further modified to create heterocyclic and fused heterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was structurally and spectrochemically characterized, revealing a predominant thione form in the solid state and a thiol-thione equilibrium in solution . The crystal structure of 4-(4-chlorophenyl)thiosemicarbazide, a related compound, was determined, showing greater antibacterial activity than its unsubstituted precursor due to electron delocalization in the thiosemicarbazide moiety .

Chemical Reactions Analysis

Thiosemicarbazides undergo various chemical reactions to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of pyridine and pyrazole derivatives from 4-phenyl-3-thiosemicarbazide . Additionally, the presence of an OH group in metal complexes derived from thiosemicarbazides can be confirmed by IR, mass, and NMR spectra, as demonstrated in the synthesis and characterization of binary and ternary complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The crystal structure, bond lengths, bond angles, and other parameters can be evaluated using computational methods such as Density Functional Theory (DFT). These properties are crucial for understanding the reactivity and potential biological activity of the compounds. For instance, thiosemicarbazide derivatives have shown potential anticancer activity due to their ability to interact with DNA and interrupt the cell cycle .

Scientific Research Applications

  • Crystallography

    • The crystal structure of 4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione, which is a related compound, has been studied .
    • The compound was synthesized from a mixture of 1-(4-iodophenyl)ethanone O-acetyl oxime, S8, CuBr, Li2CO3, and DMSO . The reaction was carried out in a 250 mL oven-dried reaction flask at 130 °C for 8 hours .
    • The crystal structure was determined using X-ray diffraction. The crystal belongs to the monoclinic system with space group P21/c .
    • The results showed that the compound forms a brown solid with a yield of 46% .
  • Cellular Toxicity

    • A compound named INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which contains an iodophenyl group similar to 4-(4-Iodophenyl)-3-thiosemicarbazide, has been studied for its toxicity to prokaryote cells .
    • The study found that INT is toxic to prokaryote cells, precluding its use with whole cells as a proxy for in vivo respiration .
  • Organic Synthesis

    • 4-Iodophenyl Isocyanate, a compound similar to 4-(4-Iodophenyl)-3-thiosemicarbazide, is used as a building block in the synthesis of organic compounds .
  • Pharmaceuticals

    • 4-Iodophenyl Isocyanate can be utilized in the manufacturing of pharmaceuticals and drug intermediates .
    • It is a versatile compound that finds applications in several industries and research areas .
  • Chemical Research

    • This compound is highly valued in chemical research and analysis due to its unique properties .
    • It offers excellent properties that make it highly desirable for various purposes .
  • Material Science

    • The compound can be incorporated into materials research and development processes .
    • With a CAS Number of 15845-62-2 and a linear formula of IC6H4NCO, this compound offers excellent properties .
  • Neuroprotection

    • A synthetic isothiocyanate compound, 4-iodophenyl isothiocyanate (4-IPITC), has been studied for its neuroprotective properties .
    • The compound was tested in various models of neurodegeneration, including excessive glutamate exposure, oxygen-glucose deprivation, oxidative stress, and 1-methyl-phenylpyridinium (MPP+) exposure .
    • The study found that 4-IPITC reduced cell death in all in vitro assays and showed neurotrophic properties . In vivo, it delayed the onset and decreased the cumulative score of experimental autoimmune encephalomyelitis (EAE) .
  • Biosensing Applications

    • Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .
    • The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
    • The microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals . They were used to fabricate a sensitive biosensor for the quantitative analysis of dopamine .
  • Clinical Applications

    • [123 I] N -ω-fluoropropyl-2β-carbomethoxy-3β- (4-iodophenyl)nortropane ([123 I]FP-CIT) is used in single-photon emission computed tomography (SPECT) to detect or exclude a loss of striatal dopamine transporters in patients with a movement disorder or dementia .

Future Directions

The future directions for “4-(4-Iodophenyl)-3-thiosemicarbazide” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-amino-3-(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSJNFXUPWXVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374768
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenyl)-3-thiosemicarbazide

CAS RN

41401-36-9
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41401-36-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Serra, L Moineaux, C Vancraeynest… - European Journal of …, 2014 - Elsevier
With the aim to explore the interest of the thiosemicarbazide scaffold for the inhibition of the indoleamine 2,3-dioxygenase (IDO), a promising therapeutic target for anticancer …
Number of citations: 44 www.sciencedirect.com
RJ Laverick, N Zhang, E Reid, J Kim… - Journal of …, 2021 - Taylor & Francis
Seven readily synthesized 8-quinoline-4-R-3-thiosemicarbazone ligands [where R = phenyl (L 1 H), 4-fluorophenyl (L 2 H), 4-iodophenyl (L 3 H), 4-nitrophenyl (L 4 H), 4-carboxyphenyl …
Number of citations: 4 www.tandfonline.com
F Kandemirli, S Rasheed, HS Sayiner… - Journal of Chemical …, 2015 - researchgate.net
Isatin thiosemicarbazone and its metal complexes have been prepared and structurally characterized by elemental analyses and FT-IR, electronic and 1H-NMR, 13C-NMR spectra. The …
Number of citations: 0 www.researchgate.net
R Laverick - 2018 - eprints.soton.ac.uk
Molecular switches and sensors are useful for their ability to monitor change and respond by delivering an output that is recognisable. SCO materials have the ability to exist in either the …
Number of citations: 2 eprints.soton.ac.uk

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